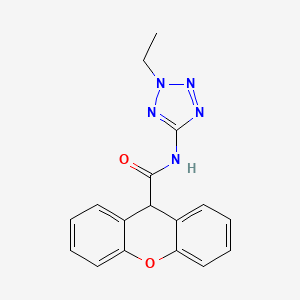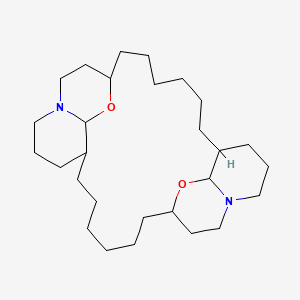![molecular formula C17H23BN2O4 B10771582 [(1R)-3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid](/img/structure/B10771582.png)
[(1R)-3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “PMID24946214C3b” is a synthetic organic molecule known for its inhibitory effects on the chymotrypsin-like and post-glutamyl peptide hydrolyzing activities of the 20S proteasome . This compound is of significant interest in the field of immunopharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID24946214C3b” involves a multi-step process. The key steps include the formation of the isoquinolin-2-yl moiety and the subsequent attachment of the boronic acid group. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of “PMID24946214C3b” follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions: “PMID24946214C3b” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions include various analogs and derivatives of “PMID24946214C3b” with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
“PMID24946214C3b” has a wide range of scientific research applications:
Chemistry: Used as a model compound to study proteasome inhibition and its effects on protein degradation.
Biology: Investigated for its role in modulating cellular processes and pathways related to proteasome activity.
Medicine: Explored as a potential therapeutic agent for diseases involving proteasome dysfunction, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery research.
Mechanism of Action
The mechanism of action of “PMID24946214C3b” involves the inhibition of the 20S proteasome’s chymotrypsin-like and post-glutamyl peptide hydrolyzing activities. This inhibition disrupts the proteasome’s ability to degrade ubiquitinated proteins, leading to the accumulation of these proteins within the cell. The molecular targets include the active sites of the proteasome, where the compound binds and prevents substrate access .
Comparison with Similar Compounds
Bortezomib: Another proteasome inhibitor used in cancer therapy.
Carfilzomib: A second-generation proteasome inhibitor with improved efficacy and reduced side effects.
Ixazomib: An oral proteasome inhibitor used in the treatment of multiple myeloma.
Uniqueness: “PMID24946214C3b” is unique due to its specific inhibitory profile and potential for fewer side effects compared to other proteasome inhibitors. Its distinct chemical structure allows for selective inhibition of specific proteasome activities, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C17H23BN2O4 |
|---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
[(1R)-3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid |
InChI |
InChI=1S/C17H23BN2O4/c1-12(2)11-15(18(23)24)19-16(21)8-10-20-9-7-13-5-3-4-6-14(13)17(20)22/h3-7,9,12,15,23-24H,8,10-11H2,1-2H3,(H,19,21)/t15-/m0/s1 |
InChI Key |
QCKLWTRAVKQTPI-HNNXBMFYSA-N |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)CCN1C=CC2=CC=CC=C2C1=O)(O)O |
Canonical SMILES |
B(C(CC(C)C)NC(=O)CCN1C=CC2=CC=CC=C2C1=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (2r)-2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]propanoate](/img/structure/B10771499.png)
![N-[1-[4-(2,4-dimethoxyphenyl)-5-(3-ethylindol-1-yl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B10771500.png)

![(1R,8S,10R,15S,22S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B10771507.png)
![(1R,2R)-2-methyl-N-[3-(2-methylindazol-5-yl)-4-(6-propylpyridin-2-yl)-1,2-thiazol-5-yl]cyclopropane-1-carboxamide](/img/structure/B10771508.png)
![(Z)-7-[(1R,5S,6R,7R)-7-[(3S)-3-hydroxyoctyl]-3-oxo-2,4-dioxabicyclo[3.2.1]octan-6-yl]hept-5-enoic acid](/img/structure/B10771518.png)
![3-[[4-amino-3-fluoro-5-(1,1,1-trifluoro-3-methoxypropan-2-yl)oxyphenyl]methyl]-5-[(3-tert-butylphenyl)methylamino]-1-oxothian-4-ol](/img/structure/B10771519.png)
![3-(4-Chlorophenyl)-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B10771523.png)
![[1-Fluoro-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonic acid](/img/structure/B10771546.png)
![N-(1-Methylethyl)-3-[(3-Prop-2-En-1-Ylbiphenyl-4-Yl)oxy]propan-1-Amine](/img/structure/B10771554.png)
![[9-[4-[12-[[6-[[3-(1-Benzyl-3-methylimidazol-1-ium-4-yl)-1-[(1-methylpiperidin-4-yl)amino]-1-oxopropan-2-yl]amino]-5-[[2-(2-imino-3-methyl-1,3-thiazol-4-yl)acetyl]amino]-6-oxohexyl]carbamoylamino]dodecylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium](/img/structure/B10771560.png)


![(2R)-N-hydroxy-2-{4-[4-(methylcarbamoyl)phenoxy]benzenesulfonyl}-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B10771573.png)
